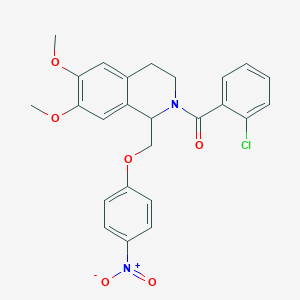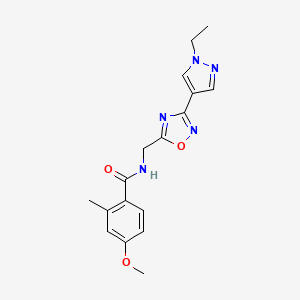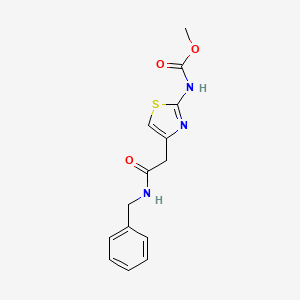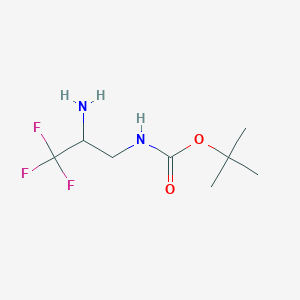
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is not available, there are general methods for synthesizing benzofuran derivatives. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the rearrangement of coumarins . These methods could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, the Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectrophotometer can be used to elucidate the chemical structure .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . The exact chemical reactions that “this compound” can undergo would depend on its specific structure .Scientific Research Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A study by Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for their potential as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research highlights the utility of these compounds, including N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide derivatives, in diagnosing and monitoring tumor progression through non-invasive imaging techniques (Tu et al., 2007).
Development of Sigma1 Receptor Ligands
Another study conducted by Maestrup et al. (2009) focused on the synthesis of spirocyclic sigma1 receptor ligands, showcasing the importance of benzofuran derivatives in creating potential PET radiotracers for neurological applications. These compounds, including variations of this compound, exhibit high affinity and selectivity towards sigma receptors, underlining their significance in brain imaging and research on neurodegenerative diseases (Maestrup et al., 2009).
Potential Antitumor Agents Inhibiting Tubulin Polymerization
Pieters et al. (1999) investigated dihydrobenzofuran lignans and related compounds, including benzofuran derivatives similar to this compound, for their anticancer activity. These compounds showed promising activity against leukemia and breast cancer cell lines by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).
Studies on Arylobenzofurans for Estrogen Receptor Affinity
Halabalaki et al. (2000) isolated new arylobenzofurans and evaluated their affinity for the estrogen receptor, demonstrating the potential therapeutic applications of benzofuran derivatives in hormone-related disorders. Though not directly involving this compound, this research underscores the broader implications of benzofuran compounds in medicinal chemistry and hormone receptor studies (Halabalaki et al., 2000).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These compounds may interact with their targets, leading to changes in cellular processes that result in their observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . Therefore, the effects of this compound’s action would likely be related to these activities.
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on synthesizing “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” and studying its biological activities and potential applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHOBIXNHUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
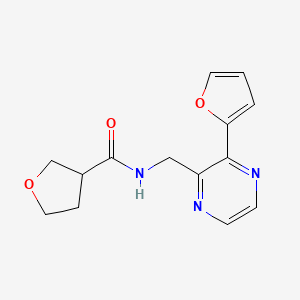
![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)
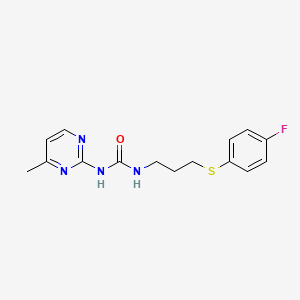
![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)
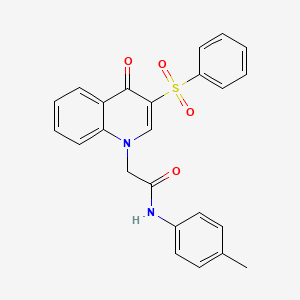
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
